3-(Hydroxymethyl)-4,5-dimethylphenol
Description
Properties
CAS No. |
28636-94-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(hydroxymethyl)-4,5-dimethylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-3-9(11)4-8(5-10)7(6)2/h3-4,10-11H,5H2,1-2H3 |
InChI Key |
DZEAKYZCMGVENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The key distinction between 3-(Hydroxymethyl)-4,5-dimethylphenol and other dimethylphenols lies in the presence of the hydroxymethyl substituent. For example:
- 3,4-Dimethylphenol (CAS 95-65-8): Two methyl groups at positions 3 and 4 .
- 3,5-Dimethylphenol (CAS 108-68-9): Methyl groups at positions 3 and 5 .
- 2,4-Dimethylphenol (CAS 105-67-9): Methyl groups at positions 2 and 4 .
- 3,4,5-Trimethylphenol (CAS 527-54-8): Three methyl groups at positions 3, 4, and 5 .
The hydroxymethyl group in 3-(Hydroxymethyl)-4,5-dimethylphenol introduces hydrogen-bonding capacity, which is absent in fully methylated analogs. This feature may influence solubility, reactivity, and biological activity.
Physicochemical Properties
Note: Log P values for 3-(Hydroxymethyl)-4,5-dimethylphenol are inferred based on structural analogs.
The hydroxymethyl group likely reduces hydrophobicity compared to trimethylphenol, enhancing aqueous solubility. However, it may still exhibit moderate partitioning into organic phases due to the two methyl groups.
Environmental Behavior
- Biodegradability: Less substituted phenols (e.g., phenol, 2-chlorophenol) are more readily mineralized anaerobically than multi-substituted analogs . 3-(Hydroxymethyl)-4,5-dimethylphenol’s biodegradability is unclear but may be intermediate due to its polar group.
- Sorption: Methylated phenols like 2,4-dimethylphenol sorb to organic sediments (log P = 2.5) . The hydroxymethyl analog may have reduced sorption due to lower hydrophobicity.
Q & A
Q. Critical Data :
- Typical yields range from 60–75%, with higher yields achievable under inert atmospheres (N₂/Ar) .
- Purity validation requires ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (broad O-H stretch at 3200–3400 cm⁻¹) .
Basic Research Question: How can structural elucidation of 3-(Hydroxymethyl)-4,5-dimethylphenol be performed to confirm regioisomeric purity?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves regioisomeric ambiguity by revealing spatial arrangement of substituents, as demonstrated for related dimethylphenol derivatives .
- Mass Spectrometry (HRMS) : Exact mass matching (calc. for C₉H₁₂O₂: 152.0837) to rule out impurities .
Common Pitfalls : Overlapping NMR signals from ortho/para isomers require 2D-COSY or NOESY for resolution .
Basic Research Question: What are the stability profiles of 3-(Hydroxymethyl)-4,5-dimethylphenol under varying pH and temperature conditions?
Methodological Answer:
Stability studies should assess:
- pH Sensitivity :
- Thermal Stability :
- Storage Recommendations :
Q. Key Findings :
Advanced Research Question: How can contradictions in reported bioactivity data for 3-(Hydroxymethyl)-4,5-dimethylphenol be resolved?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC values) and controls (e.g., ciprofloxacin for bacteria).
- Solvent Effects : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
- Isomeric Purity : Confirm regioisomeric homogeneity via chiral HPLC (e.g., CHIRALPAK® IC column) .
- Metabolic Interference : Pre-incubate compounds with liver microsomes to assess stability in metabolic environments .
Case Study : A 2023 study resolved conflicting antifungal data by identifying trace impurities (≤2%) of 3,5-dimethylcatechol as false-positive inhibitors .
Advanced Research Question: What computational strategies are effective for predicting the reactivity of 3-(Hydroxymethyl)-4,5-dimethylphenol in radical scavenging assays?
Methodological Answer:
- DFT Calculations :
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability, critical for intracellular antioxidant effects .
- Docking Studies : Model binding to oxidative stress targets (e.g., COX-2, NADPH oxidase) using AutoDock Vina .
Validation : Compare computed BDE values (e.g., 82.3 kcal/mol) with experimental ESR data for hydroxyl radical quenching .
Advanced Research Question: How can isotopic labeling (e.g., ¹³C, ²H) aid in tracking the metabolic fate of 3-(Hydroxymethyl)-4,5-dimethylphenol in in vitro models?
Methodological Answer:
- Synthesis of Labeled Analogs :
- Tracing Metabolism :
Key Insight : A 2024 study identified 3-(Carboxy-¹³C)-4,5-dimethylphenol as the primary urinary metabolite in hepatic models, suggesting oxidative metabolism dominates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
